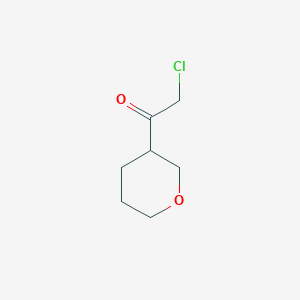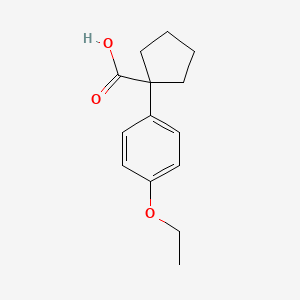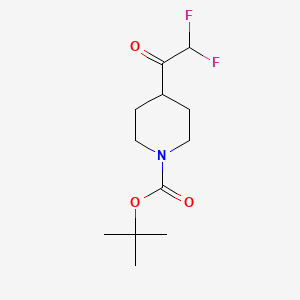
2-Chloro-1-(oxan-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H11ClO2. It is a chlorinated derivative of oxane (tetrahydropyran) and is often used in various chemical synthesis processes. The compound is known for its reactivity and versatility in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(oxan-3-yl)ethan-1-one typically involves the chlorination of oxane derivatives. One common method includes the reaction of oxane with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(oxan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Formation of substituted oxane derivatives.
Reduction: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Chloro-1-(oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(oxan-3-yl)ethan-1-one involves its reactivity with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. This reactivity allows it to participate in various substitution and addition reactions. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and metabolic pathways.
Comparación Con Compuestos Similares
- 2-Chloro-1-(oxan-2-yl)ethan-1-one
- 2-Chloro-1-(oxan-4-yl)ethan-1-one
- 2-Chloro-1-(oxolan-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(oxan-3-yl)ethan-1-one is unique due to its specific substitution pattern on the oxane ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H11ClO2 |
|---|---|
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
2-chloro-1-(oxan-3-yl)ethanone |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 |
Clave InChI |
XBUVXQBDPWYVDV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)



